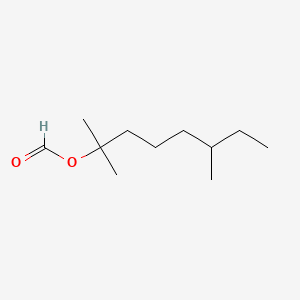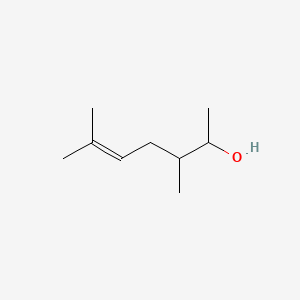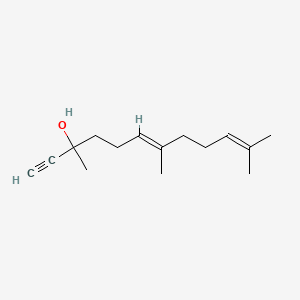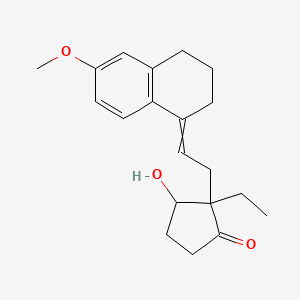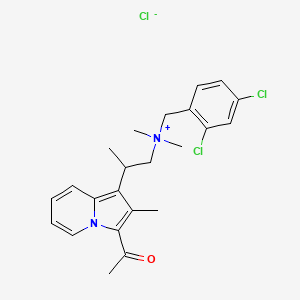![molecular formula C26H26N2O B13764257 3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole CAS No. 7720-63-0](/img/structure/B13764257.png)
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyrrolidin-1-ylethoxy Group: This step involves the nucleophilic substitution reaction where the indole derivative reacts with 2-(pyrrolidin-1-yl)ethanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted indole derivatives
Applications De Recherche Scientifique
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-phenyl-2-(1-pyrrolidinyl)ethanol
- 1-(4-methoxy-phenyl)-pyrrolidine
- 3-methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Uniqueness
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole is unique due to its specific structural features, including the indole core, phenyl group, and pyrrolidin-1-ylethoxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
7720-63-0 |
|---|---|
Formule moléculaire |
C26H26N2O |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C26H26N2O/c1-2-8-20(9-3-1)25-23-10-4-5-11-24(23)27-26(25)21-12-14-22(15-13-21)29-19-18-28-16-6-7-17-28/h1-5,8-15,27H,6-7,16-19H2 |
Clé InChI |
QKAAZBQCAYNTCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=CC=CC=C4N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


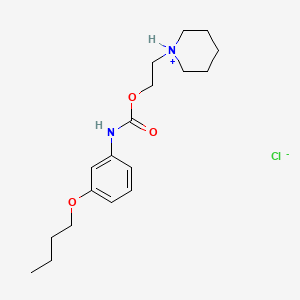
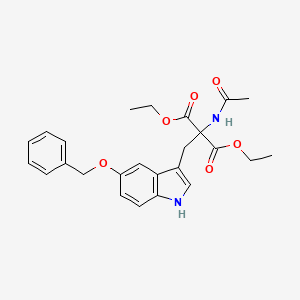
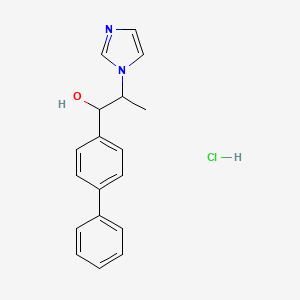
![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
